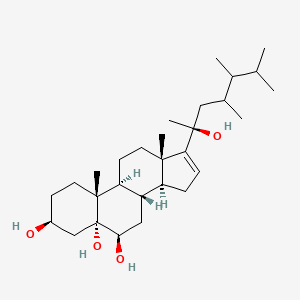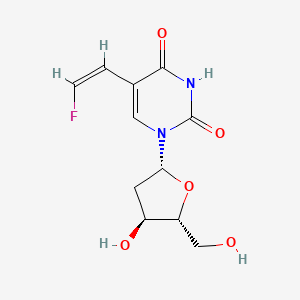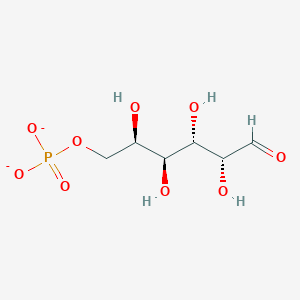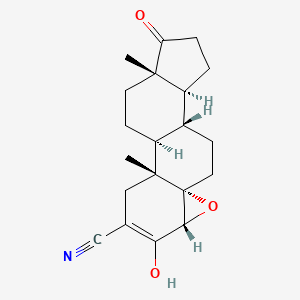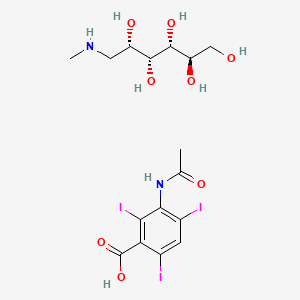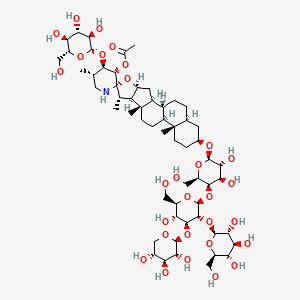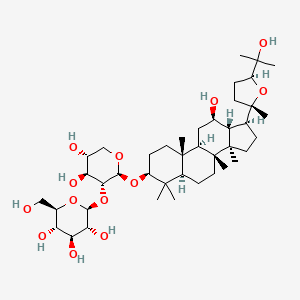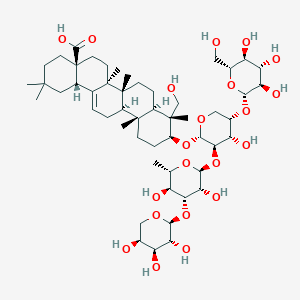
Salzmannianoside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salzmannianoside B is a triterpenoid saponin that is the tetrasaccharide derivative of hederagenin. Isolated from Serjania salzmanniana, it exhibits antifungal and molluscicidal activities. It has a role as an antifungal agent, a molluscicide and a plant metabolite. It is a pentacyclic triterpenoid, a triterpenoid saponin, a hydroxy monocarboxylic acid and a tetrasaccharide derivative. It derives from a hederagenin.
Applications De Recherche Scientifique
Antifungal and Molluscicidal Properties
Salzmannianoside B, a novel saponin isolated from Serjania salzmanniana, has demonstrated molluscicidal activity, causing significant mortality in Biomphalaria alexandrina, a vector of Schistosoma mansoni. Additionally, it exhibits antifungal properties, effective against Cryptococcus neoformans and Candida albicans (Ekabo et al., 1996).
Antioxidant and Anti-inflammatory Effects
Studies have shown that salvianolic acid B (a compound similar to Salzmannianoside B) exerts protective effects against oxidative stress-induced damage in endothelial cells. It achieves this by modulating oxidative stress and inflammatory pathways, thus preventing endothelial apoptosis (Yang et al., 2018).
Cardioprotective Properties
Salvianolic acid B has been found to inhibit myocardial fibrosis by regulating the TGF-β1/Smad signaling pathway, suggesting potential for heart disease treatments (Gao et al., 2019).
Neuroprotective Potential
In the context of brain injuries, salvianolic acid B has shown promise in reducing ischemia-reperfusion-induced brain injury by enhancing antioxidant enzyme activities and scavenging free radicals (Chen et al., 2000).
Antidepressant-like Effects
Research indicates that salvianolic acid B has antidepressant-like effects, demonstrated in animal models through reduced immobility in forced swim and tail suspension tests, without affecting locomotor activity (Feng et al., 2012).
Anti-Obesity Activity
Salvianolic acid B has been shown to attenuate body weight gain in high-fat diet-induced obese mice, potentially through modulation of gut microbiota and the LPS/TLR4 signaling pathway (Li et al., 2020).
Anti-Apoptotic Effects in Endothelial Cells
It inhibits hydrogen peroxide-induced apoptosis in endothelial cells, mainly through the PI3K/Akt signaling pathway (Liu et al., 2007).
Protective Role in Oxidative Damage
Salvianolic acid B has broad pharmacological effects against oxidative damage, including anti-inflammatory, anti-apoptotic, and anti-fibrotic effects, and promotes stem cell proliferation and differentiation (Xiao et al., 2020).
Hepatoprotective Effects
It attenuates hepatocyte apoptosis and hepatic injury, balancing expression of Bcl-2 family members and inhibiting activated Caspase-3 (Yan et al., 2010).
Enhancing Angiogenesis
Salvianolic acid B enhances angiogenic processes in endothelial cells, up-regulating gene expression of VEGF and its receptors (Lay et al., 2003).
Effect on Pulmonary Fibrosis
It inhibits myofibroblast transdifferentiation in experimental pulmonary fibrosis, potentially via up-regulation of Nrf2 (Liu et al., 2018).
Propriétés
Nom du produit |
Salzmannianoside B |
|---|---|
Formule moléculaire |
C52H84O21 |
Poids moléculaire |
1045.2 g/mol |
Nom IUPAC |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C52H84O21/c1-23-32(56)40(72-42-37(61)33(57)26(55)20-66-42)39(63)44(68-23)73-41-35(59)28(70-43-38(62)36(60)34(58)27(19-53)69-43)21-67-45(41)71-31-11-12-48(4)29(49(31,5)22-54)10-13-51(7)30(48)9-8-24-25-18-47(2,3)14-16-52(25,46(64)65)17-15-50(24,51)6/h8,23,25-45,53-63H,9-22H2,1-7H3,(H,64,65)/t23-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34+,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,48-,49-,50+,51+,52-/m0/s1 |
Clé InChI |
YEIXSARWQBTGKU-IQEICKHKSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)OC9C(C(C(CO9)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



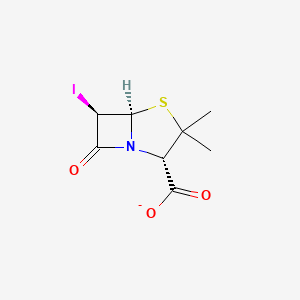
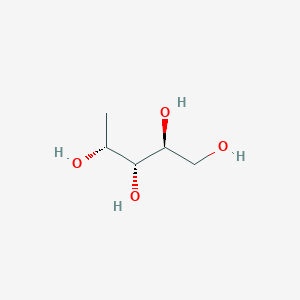
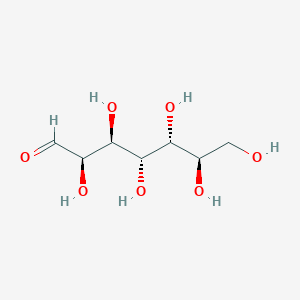
![4,6-dichloro-3-{[(3E)-2-oxo-1-phenylpyrrolidin-3-ylidene]methyl}-1H-indole-2-carboxylate](/img/structure/B1259489.png)


